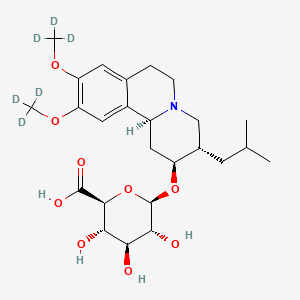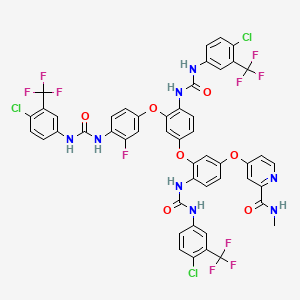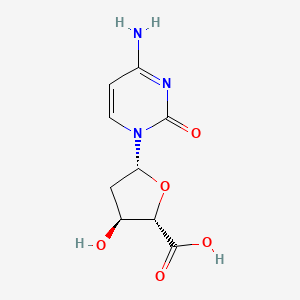
5-Carboxyl-2'-deoxycytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Carboxyl-2’-deoxycytidine is a derivative of 2’-deoxycytidine, a nucleoside that is part of DNA. This compound is formed through the oxidation of 5-methyl-2’-deoxycytidine by ten-eleven translocation (TET) enzymes. It plays a significant role in the active DNA demethylation pathway, which is crucial for epigenetic regulation in mammals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxyl-2’-deoxycytidine can be achieved through a P(V)-N activation strategy. This method involves the preparation of high-quality 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2’-deoxycytidine triphosphates. The process starts with 2’-deoxythymidine and involves several steps, including the use of specific reagents and conditions to achieve the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the gram-scale synthesis of 5-Carboxyl-2’-deoxycytidine and its derivatives has been optimized. This involves the use of efficient synthetic strategies to produce the compound in larger quantities .
化学反应分析
Types of Reactions
5-Carboxyl-2’-deoxycytidine undergoes several types of chemical reactions, including oxidation and decarboxylation. The oxidation process is mediated by TET enzymes, which convert 5-methyl-2’-deoxycytidine to 5-hydroxymethyl-, 5-formyl-, and finally 5-carboxyl-2’-deoxycytidine .
Common Reagents and Conditions
Common reagents used in these reactions include TET enzymes and specific chemical derivatization agents. The conditions often involve controlled environments to ensure the precise conversion of the starting materials to the desired products .
Major Products Formed
The major products formed from these reactions include 5-hydroxymethyl-2’-deoxycytidine, 5-formyl-2’-deoxycytidine, and 5-carboxyl-2’-deoxycytidine. These products play crucial roles in the DNA demethylation pathway and epigenetic regulation .
科学研究应用
5-Carboxyl-2’-deoxycytidine has several scientific research applications:
Chemistry: It is used in studies related to DNA methylation and demethylation processes.
Biology: It plays a role in understanding epigenetic regulation and gene expression.
Medicine: It is investigated for its potential as a biomarker for certain diseases, including cancer.
Industry: It is used in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of 5-Carboxyl-2’-deoxycytidine involves its role in the active DNA demethylation pathway. TET enzymes oxidize 5-methyl-2’-deoxycytidine to 5-carboxyl-2’-deoxycytidine, which is then decarboxylated to form unmodified cytosine. This process is crucial for maintaining the epigenetic landscape and regulating gene expression .
相似化合物的比较
5-Carboxyl-2’-deoxycytidine is similar to other oxidized derivatives of 2’-deoxycytidine, such as 5-hydroxymethyl-2’-deoxycytidine and 5-formyl-2’-deoxycytidine. it is unique in its role in the final step of the DNA demethylation pathway. Other similar compounds include 5-methyl-2’-deoxycytidine and 2’-deoxycytidine .
属性
分子式 |
C9H11N3O5 |
|---|---|
分子量 |
241.20 g/mol |
IUPAC 名称 |
(2S,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C9H11N3O5/c10-5-1-2-12(9(16)11-5)6-3-4(13)7(17-6)8(14)15/h1-2,4,6-7,13H,3H2,(H,14,15)(H2,10,11,16)/t4-,6+,7-/m0/s1 |
InChI 键 |
IXVVOPMSSSJGMB-JHYUDYDFSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)C(=O)O)O |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
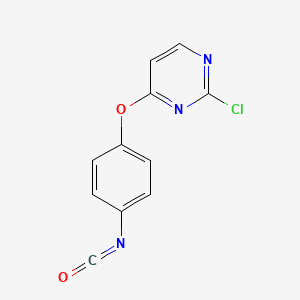
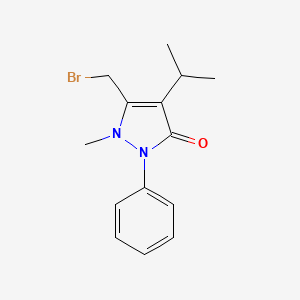
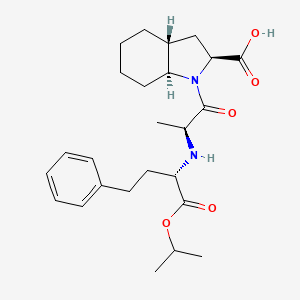
![Sodium 4-((E)-((1SR,4SR)-7,7-dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)-benzaldehyde](/img/structure/B13858492.png)
![Sodium (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olate](/img/structure/B13858493.png)

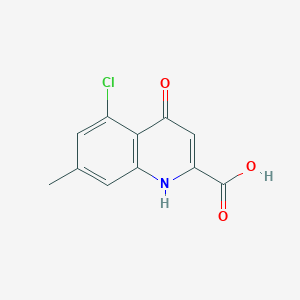
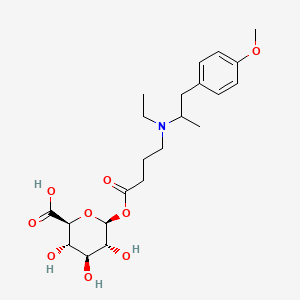
![1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)

